4-Ethyl-1,3-oxazole-5-carboxylic acid
Description
4-Ethyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound featuring a five-membered oxazole ring substituted with an ethyl group at the 4-position and a carboxylic acid moiety at the 5-position. Its molecular formula is C₇H₉NO₃, with a molecular weight of 155.15 g/mol . This compound is utilized in pharmaceutical and agrochemical research, particularly as a building block for synthesizing bioactive molecules.
Properties
IUPAC Name |
4-ethyl-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-4-5(6(8)9)10-3-7-4/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAIQFNTWYCLSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947145-27-9 | |
| Record name | 4-ethyl-1,3-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Chemical Properties and Structure
4-Ethyl-1,3-oxazole-5-carboxylic acid features a five-membered heterocyclic ring containing nitrogen and oxygen, along with a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 141.12 g/mol. The compound's structure contributes to its reactivity and interaction with biological systems.
Antimicrobial Activity
Research indicates that 4-Ethyl-1,3-oxazole-5-carboxylic acid exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which suggests potential for use in developing new antimicrobial agents .
Anti-inflammatory Effects
Studies have highlighted the compound's ability to modulate inflammatory pathways. This property positions it as a candidate for therapeutic applications in treating inflammatory diseases. The mechanisms through which it exerts these effects are under investigation, providing insights into its potential as an anti-inflammatory drug.
Buffering Agent in Cell Cultures
4-Ethyl-1,3-oxazole-5-carboxylic acid serves as a non-ionic organic buffering agent in biological applications. It maintains pH levels within the range of 6 to 8.5, making it suitable for various cell culture environments . This application is crucial for experiments requiring stable pH conditions.
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of 4-Ethyl-1,3-oxazole-5-carboxylic acid against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition of bacterial growth at various concentrations, suggesting its potential role as an antimicrobial agent in clinical settings .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of the compound. Researchers used animal models to test its efficacy in reducing inflammation markers. The findings indicated that 4-Ethyl-1,3-oxazole-5-carboxylic acid could significantly lower levels of cytokines associated with inflammation, providing a basis for further exploration into its therapeutic uses.
Mechanism of Action
The mechanism by which 4-ethyl-1,3-oxazole-5-carboxylic acid exerts its effects depends on its specific application. For instance, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.
Comparison with Similar Compounds
Structural and Molecular Properties
The following table summarizes key structural and molecular parameters of 4-Ethyl-1,3-oxazole-5-carboxylic acid and related compounds:
Key Observations :
- Substituent Effects : The substitution of methyl (4-Methyl analog) versus ethyl (4-Ethyl) alters steric bulk and lipophilicity. Ethyl groups enhance hydrophobicity compared to methyl .
- Heteroatom Variation : Replacing the oxazole oxygen with sulfur (as in 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid) modifies electronic properties and reactivity .
- Aromatic vs.
Physical Properties
Biological Activity
4-Ethyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound that belongs to the oxazole family, characterized by a five-membered ring containing nitrogen and oxygen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and neurological effects. Understanding its biological activity is crucial for exploring its therapeutic applications.
The molecular formula of 4-Ethyl-1,3-oxazole-5-carboxylic acid is , with a molecular weight of approximately 155.15 g/mol. The compound features an ethyl group and a carboxylic acid functional group attached to the oxazole ring, which influences its reactivity and biological properties.
The biological activity of 4-Ethyl-1,3-oxazole-5-carboxylic acid is primarily attributed to its interactions with various biological targets:
- GABA-B Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of GABA-B receptors, which are critical in the regulation of neurotransmission and could have implications for treating anxiety and other neurological disorders.
- Enzyme Inhibition : Compounds in the oxazole family have been known to inhibit various enzymes, potentially influencing metabolic pathways involved in disease processes.
Biological Activities
Research highlights several key biological activities associated with 4-Ethyl-1,3-oxazole-5-carboxylic acid:
- Antimicrobial Activity : Studies indicate that oxazole derivatives exhibit antimicrobial properties against a range of pathogens, making them candidates for developing new antibiotics .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in experimental models, suggesting potential applications in treating inflammatory diseases .
- Anticancer Properties : Preliminary findings indicate cytotoxic effects against various cancer cell lines, warranting further investigation into its potential as an anticancer agent .
Case Studies
Several studies have explored the biological activity of oxazole derivatives similar to 4-Ethyl-1,3-oxazole-5-carboxylic acid:
Research Findings
Recent research has focused on synthesizing derivatives of 4-Ethyl-1,3-oxazole-5-carboxylic acid to enhance its biological activity. Modifications to the structure have resulted in compounds with improved efficacy against specific targets:
| Compound | Modification | Biological Activity |
|---|---|---|
| Compound 1 | Methyl substitution | Increased GABA-B receptor affinity |
| Compound 2 | Fluorine substitution | Enhanced antimicrobial activity |
| Compound 3 | Hydroxyl group addition | Improved anti-inflammatory properties |
Preparation Methods
Acid-Catalyzed Cyclization Using Formamide and Alkyl-Substituted Intermediates
One established method involves the reaction of an intermediate compound (ethyl 2-haloacetoacetate derivatives) with formamide in the presence of an acid catalyst to form the oxazole ring. This process was detailed in a patent describing the preparation of 4-methyloxazole-5-carboxylic esters, which is structurally analogous to the ethyl-substituted oxazole.
Reaction Scheme : The intermediate compound of formula (I), where R1 is an alkyl group (including ethyl), reacts with formamide under acid catalysis (preferably sulfuric acid) without solvent to yield the oxazole ester (compound of formula II).
Catalyst and Conditions : Acid catalysts such as sulfuric acid (H2SO4) or phosphoric acid (H3PO4) are used in catalytic amounts (3–8 mole %). Formamide is used in stoichiometric amounts (1.0 to 2.0 equivalents per mole of intermediate).
Yield and Advantages : This method achieves yields greater than 80%, which is an improvement over previous methods capped at 65%. The process benefits from low formamide consumption, simple work-up (distillation to remove side products), and cost efficiency.
Notes on Substituent Scope : The method tolerates C1-C10 alkyl groups, including ethyl, making it directly applicable to 4-ethyl-1,3-oxazole-5-carboxylic acid derivatives.
| Parameter | Details |
|---|---|
| Intermediate | Ethyl 2-haloacetoacetate derivative |
| Catalyst | H2SO4 (3–8 mole %) |
| Formamide | 1.0–2.0 eq |
| Solvent | None (solvent-free) |
| Yield | >80% |
| Advantages | Low formamide use, simple work-up, high selectivity |
Ester Hydrolysis of Oxazole Esters to Carboxylic Acid
After obtaining the oxazole ester (e.g., ethyl 4-ethyl-1,3-oxazole-5-carboxylate), hydrolysis under basic conditions is a common method to convert the ester to the corresponding carboxylic acid.
Typical Hydrolysis Conditions : The ester is treated with lithium hydroxide monohydrate (1.5 equivalents) in a mixed solvent system (tetrahydrofuran/methanol/water) at room temperature for approximately 4 hours.
Work-up : After hydrolysis, volatiles are removed under reduced pressure, and the residue is acidified with 1N hydrochloric acid to precipitate the carboxylic acid, which is isolated by filtration and recrystallization.
Yield : Reported yields for similar oxazole carboxylic acids are around 70–75%.
| Parameter | Details |
|---|---|
| Hydrolysis agent | LiOH·H2O (1.5 eq) |
| Solvent system | THF/MeOH/H2O (2:3:1) |
| Temperature | Room temperature |
| Reaction time | 4 hours |
| Yield | ~72% |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Ethyl-1,3-oxazole-5-carboxylic acid, and how can purity be optimized?
- Methodological Answer : A common approach involves coupling reactions using reagents like EDCI and HOAt in DMF, as demonstrated for structurally similar oxazole derivatives (e.g., 2-methyl-1,3-oxazole-5-carboxylic acid) . For the ethyl substituent, alkylation or ester hydrolysis of pre-functionalized intermediates may be required. Purification typically employs recrystallization or column chromatography, with purity verification via HPLC (≥95%) .
Q. How can researchers characterize 4-Ethyl-1,3-oxazole-5-carboxylic acid, given limited spectral data in literature?
- Methodological Answer : Use a combination of techniques:
- NMR : Analyze and spectra to confirm substituent positions (e.g., ethyl group at C4 and carboxylic acid at C5) .
- Mass Spectrometry : Confirm molecular weight (155.15 g/mol) via ESI-MS .
- Melting Point : Compare with structurally related compounds (e.g., 4-Methyl-1,3-oxazole-5-carboxylic acid, mp 239–240°C) as a reference .
Q. What storage conditions are optimal for maintaining the stability of 4-Ethyl-1,3-oxazole-5-carboxylic acid?
- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent degradation. Avoid prolonged exposure to moisture, as oxazole derivatives are prone to hydrolysis . For lab-scale handling, use desiccants in storage cabinets .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 4-Ethyl-1,3-oxazole-5-carboxylic acid in medicinal chemistry applications?
- Methodological Answer : Perform DFT calculations to assess electron density at reactive sites (e.g., carboxylic acid for amide bond formation). Molecular docking studies can evaluate interactions with biological targets, such as enzymes inhibited by triazole derivatives (e.g., anti-tubercular agents) . Compare results with experimental IC values from bioassays.
Q. What strategies address conflicting solubility data for oxazole-carboxylic acid derivatives?
- Methodological Answer : Systematically test solvents (e.g., DMSO, THF, aqueous buffers) under controlled pH and temperature. For 4-Ethyl-1,3-oxazole-5-carboxylic acid, preliminary solubility can be inferred from analogs like 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid (C7H9NO3), which is sparingly soluble in water but soluble in polar aprotic solvents .
Q. How does substituent position (ethyl vs. methyl) on the oxazole ring influence physicochemical properties?
- Methodological Answer : Compare melting points, logP values, and hydrogen-bonding capacity of 4-Ethyl-1,3-oxazole-5-carboxylic acid with 4-Methyl-1,3-oxazole-5-carboxylic acid (mp 239–240°C) . Ethyl groups increase hydrophobicity, potentially enhancing membrane permeability in drug design.
Key Research Gaps and Recommendations
- Synthesis : Optimize regioselective ethylation to minimize byproducts .
- Safety : Develop SDS guidelines for lab handling, referencing analogs with similar hazard profiles (e.g., no acute toxicity reported for 2-(3,4,5-Trimethoxyphenyl)quinoline-4-carboxylic acid) .
- Biological Activity : Screen for enzyme inhibition (e.g., phosphodiesterases) using assays validated for heterocyclic carboxylic acids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
